

# Introduction: The Unique Role of Boron in Chemistry and Medicine

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Compound of Interest		
Compound Name:	Oxidoboron	
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**Oxidoboron** compounds, a class of organoboranes featuring a boron atom bonded to at least one oxygen atom, possess a unique electronic structure that imparts significant Lewis acidity. This characteristic arises from the boron atom's vacant p-orbital, making it an eager electron-pair acceptor.[1] This fundamental property is the cornerstone of their diverse applications, ranging from powerful catalysts in organic synthesis to sophisticated sensors and targeted therapeutics in drug development.[2][3][4]

In medicinal chemistry, the Lewis acidity of **oxidoboron** compounds, particularly boronic acids and benzoxaboroles, allows for reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups in serine proteases or the diol moieties in tRNA.[5][6] This ability to form stable yet reversible complexes has led to the development of groundbreaking drugs, including the proteasome inhibitor bortezomib for multiple myeloma and the antifungal agent tavaborole.[7][8] This guide provides a comprehensive technical overview of the principles governing the Lewis acidity of **oxidoboron** compounds, methods for its quantification, and its application in modern research and drug discovery.

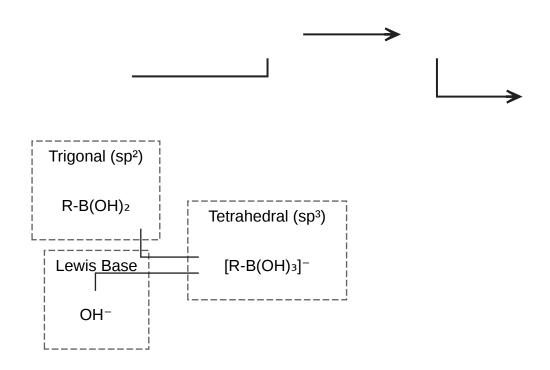
# Fundamentals of Lewis Acidity in Oxidoboron Compounds

The Lewis acidity of **oxidoboron** compounds is centered on the boron atom's electronic configuration. In its neutral state, the boron in compounds like boronic acids (R-B(OH)<sub>2</sub>) is sp<sup>2</sup> hybridized, resulting in a trigonal planar geometry with a vacant pz-orbital perpendicular to the molecular plane. This empty orbital can readily accept a lone pair of electrons from a Lewis



base (e.g., water, alcohols, amines, or anions like hydroxide or fluoride), causing the boron to rehybridize to a more stable, sp<sup>3</sup> tetrahedral geometry.[9][10]

This equilibrium between the neutral, trigonal form and the anionic, tetrahedral boronate complex is the defining characteristic of their Lewis acidity in aqueous or biological media (Figure 1).[9][11] The position of this equilibrium, and thus the strength of the Lewis acid, is highly dependent on the molecular structure and the surrounding environment.



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**Figure 1.** Equilibrium of a boronic acid with a hydroxide ion.

### **Types of Oxidoboron Compounds**

- Boronic Acids (R-B(OH)<sub>2</sub>): The most studied class, where 'R' can be an alkyl or aryl group. Their Lewis acidity is tunable via substituents on the 'R' group. They readily form reversible covalent complexes with 1,2- and 1,3-diols.[12][13]
- Borinic Acids (R<sub>2</sub>BOH): With two organic substituents, they are generally stronger Lewis acids than the corresponding boronic acids due to reduced  $p\pi$ - $p\pi$  donation from oxygen lone pairs to the boron center.



- Boronate Esters (R-B(OR')<sub>2</sub>): Formed by the reaction of boronic acids with alcohols or diols.
   Cyclic boronates formed with diols are particularly stable. The nature of the diol significantly influences the Lewis acidity of the boron center.[14]
- Benzoxaboroles: These compounds feature a boronic acid functional group constrained within a five-membered ring fused to a benzene ring. This structure enhances Lewis acidity and provides a rigid scaffold, making them potent enzyme inhibitors.[5][15]

## **Factors Influencing Lewis Acidity**

The strength of an **oxidoboron** Lewis acid can be modulated by several factors:

- Electronic Effects: Electron-withdrawing groups (e.g., -CF<sub>3</sub>, -NO<sub>2</sub>, -F) on the aryl ring of a phenylboronic acid increase Lewis acidity by destabilizing the neutral trigonal form and stabilizing the anionic tetrahedral boronate. Conversely, electron-donating groups (e.g., -OCH<sub>3</sub>, -CH<sub>3</sub>) decrease Lewis acidity.[16]
- Steric Effects: Bulky substituents, particularly in the ortho position of an arylboronic acid, can hinder the approach of a Lewis base and destabilize the resulting tetrahedral complex, thereby reducing Lewis acidity.[11]
- Intramolecular Coordination: The presence of nearby functional groups capable of coordinating with the boron atom can form an intramolecular dative bond, which can either enhance or decrease the apparent Lewis acidity depending on the nature of the interaction.

### **Quantitative Assessment of Lewis Acidity**

Several experimental and computational methods are used to quantify the Lewis acidity of **oxidoboron** compounds. The choice of method depends on the compound, the medium, and the specific interaction of interest.

### **Acidity Constant (pKa)**

For boronic acids in aqueous solution, the Lewis acidity is typically expressed as a pKa value, which represents the equilibrium between the neutral boronic acid and the anionic boronate formed by reaction with water. A lower pKa indicates a stronger Lewis acid.

Table 1: pKa Values of Selected para-Substituted Phenylboronic Acids in Water.



Substituent (p-X- C <sub>6</sub> H <sub>4</sub> B(OH) <sub>2</sub> )	pKa Value	Reference(s)
-OCH₃	9.25	[11]
-H	8.83	[16]
-F	8.69	[16]
-CI	8.56	[17]
-Br	8.54	[17]
-CN	7.84	[17]

| -CF<sub>3</sub> | 7.55 |[18] |

### **Gutmann-Beckett Acceptor Number (AN)**

The Gutmann-Beckett method provides a measure of Lewis acidity in non-aqueous solvents. [19] It uses triethylphosphine oxide (TEPO) as a  $^{31}P$  NMR probe. The change in the  $^{31}P$  chemical shift ( $\Delta\delta$ ) upon complexation with a Lewis acid is used to calculate the Acceptor Number (AN). A larger AN signifies stronger Lewis acidity.[3][4]

Table 2: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boron Compounds.

Compound	Δδ <sup>31</sup> P (ppm)	Acceptor Number (AN)	Reference(s)
B(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub>	23.3	51.5	[10]
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	34.5	76.2	[20]
HB(C <sub>6</sub> F <sub>5</sub> ) <sub>2</sub>	28.6	63.2	[21]
BF <sub>3</sub> ·OEt <sub>2</sub>	38.0	83.9	[19]
BCl₃	51.5	113.8	[21]
BBr₃	57.5	127.1	[21]
Bl₃	61.2	135.2	[19]



Note: AN calculated using the formula AN =  $2.21 \times (\delta_{\text{sample}} - 41.0)$ , where  $\delta_{\text{sample}}$  is the chemical shift of the TEPO adduct and 41.0 ppm is the shift of free TEPO in hexane.[19]

### **Computational Descriptors**

Density Functional Theory (DFT) calculations are powerful tools for predicting Lewis acidity. Key descriptors include:

- Fluoride Ion Affinity (FIA): The enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion (LA + F<sup>-</sup> → [LA-F]<sup>-</sup>). A more negative (more exothermic) FIA indicates a stronger Lewis acid.[22][23]
- LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO
  energy generally correlates with stronger Lewis acidity, as it indicates a greater ability to
  accept electrons.[14]

Table 3: Calculated Gas-Phase Fluoride Ion Affinities (FIA) for Selected Boron Lewis Acids.

Compound	FIA (kJ/mol)	Reference(s)
В(ОН)₃	-280	[22]
B(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub>	-339	[22]
BF₃	-345	[22]
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	-477	[20]
BCl <sub>3</sub>	-405	[24]
BBr₃	-427	[22]

| BI<sub>3</sub> | -456 |[22] |

# Experimental Protocols Protocol for pKa Determination by Potentiometric Titration



This method determines the pKa by monitoring the pH of a boronic acid solution as a strong base is added.[6][17]

- Preparation: Prepare a standardized solution of ~0.1 M NaOH, free of carbonate. Accurately weigh ~0.1-0.2 mmol of the boronic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO<sub>2</sub>-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa value will be apparent and specific to that solvent system.
- Apparatus: Use a calibrated pH meter with a combination glass electrode. Place the boronic acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) and stir continuously. Purge the solution with an inert gas (N<sub>2</sub> or Ar) to prevent CO<sub>2</sub> absorption.
- Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or automatic titrator.
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the halfequivalence point. For higher accuracy, a Gran plot or first/second derivative analysis of the titration curve can be used to precisely determine the equivalence point.

### **Protocol for the Gutmann-Beckett Method**

This protocol determines the Acceptor Number (AN) of a Lewis acid in a non-coordinating solvent.[19][21]

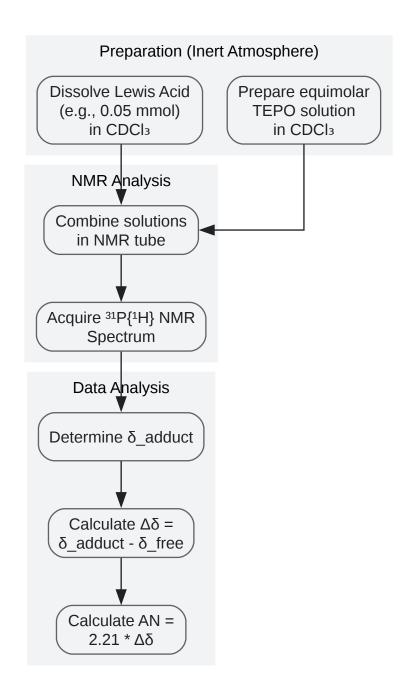
- Preparation: All glassware must be rigorously dried. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox). Prepare a stock solution of triethylphosphine oxide (TEPO) in a dry, deuterated, non-coordinating solvent (e.g., CDCl<sub>3</sub> or C<sub>6</sub>D<sub>6</sub>).
- Reference Spectrum: Record a <sup>31</sup>P{<sup>1</sup>H} NMR spectrum of the free TEPO solution to determine its chemical shift (δ free).
- Sample Preparation: In an NMR tube, dissolve a precise amount of the Lewis acid (e.g., 0.05 mmol) in a known volume of the deuterated solvent. Add an equimolar amount of TEPO from



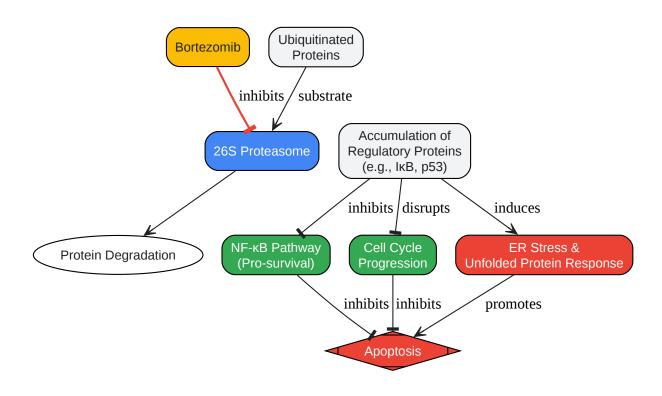
the stock solution.

- NMR Measurement: After mixing, acquire the  $^{31}P\{^{1}H\}$  NMR spectrum of the sample. Record the chemical shift of the Lewis acid-TEPO adduct ( $\delta$ \_adduct).
- Calculation: Calculate the chemical shift difference:  $\Delta \delta = \delta$ \_adduct  $\delta$ \_free. The Acceptor Number can then be calculated using the established correlation: AN = 2.21 ×  $\Delta \delta$  (using  $\delta$ \_free in hexane as the zero point).









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